1-(Benzyloxy)-3-bromo-5-(methoxy-D3)benzene
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Overview
Description
1-(Benzyloxy)-3-bromo-5-(methoxy-D3)benzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom, a phenylmethoxy group, and a trideuteriomethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-bromo-5-(methoxy-D3)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a benzene derivative using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-bromo-5-(methoxy-D3)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
- Substituted benzene derivatives
- Aldehydes or carboxylic acids from oxidation
- Dehalogenated products from reduction
Scientific Research Applications
1-(Benzyloxy)-3-bromo-5-(methoxy-D3)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-bromo-5-(methoxy-D3)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and the methoxy groups play a crucial role in determining the reactivity and selectivity of the compound in various chemical processes. The pathways involved may include the formation of reactive intermediates such as benzenonium ions, which can further react to yield the final products .
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: Features a trifluoromethoxy group instead of a trideuteriomethoxy group.
1-Bromo-3-methoxybenzene: Lacks the phenylmethoxy and trideuteriomethoxy groups, making it less complex.
1-Bromo-3,5-dimethoxybenzene: Contains two methoxy groups but no phenylmethoxy or trideuteriomethoxy groups.
Uniqueness: 1-(Benzyloxy)-3-bromo-5-(methoxy-D3)benzene is unique due to the presence of both phenylmethoxy and trideuteriomethoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-bromo-3-phenylmethoxy-5-(trideuteriomethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-13-7-12(15)8-14(9-13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFVSEFELNGZNF-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Br)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1)Br)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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